1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with a dimethylphenyl group and an isopropyl-benzimidazole moiety
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate amine and ketone precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the Benzimidazole Moiety: The benzimidazole ring can be synthesized separately and then coupled to the pyrrolidinone core using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one include other substituted pyrrolidinones and benzimidazoles. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. For example:
1-(2,3-Dimethylphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
1-(2,3-Dimethylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14(2)25-20-10-6-5-9-18(20)23-22(25)17-12-21(26)24(13-17)19-11-7-8-15(3)16(19)4/h5-11,14,17H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNSUBLNUKUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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